molecular formula C23H26N6O2S B2417203 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207024-39-2

2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2417203
CAS RN: 1207024-39-2
M. Wt: 450.56
InChI Key: BVYUIDJPYRXKBV-UHFFFAOYSA-N
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Description

2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H26N6O2S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis and Antiviral Activity

Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, have been synthesized and evaluated for their potential antiviral activities. These compounds are derived from reactions involving key intermediates that share structural motifs with the compound . Their applications in antiviral research highlight the importance of these heterocycles in developing therapeutic agents (Attaby et al., 2006).

Antibacterial and Antifungal Properties

Various derivatives, including 1,2,4-triazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, have been synthesized and tested for their antibacterial and antifungal properties. This research area explores the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Hassan, 2013).

Insecticidal Activity

The synthesis of novel heterocycles, including triazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, has been explored for potential insecticidal activities against various agricultural pests. These studies contribute to the development of new, more effective insecticides with specific modes of action (Fadda et al., 2017).

Cancer Research

Compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine scaffolds have been synthesized and evaluated for their potential as anticancer agents. This includes investigations into their mechanisms of action, such as kinase inhibition, which is crucial for cancer cell proliferation and survival (Shaaban et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then thiolated to form the second intermediate, 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine. This intermediate is then coupled with pyrrolidine-1-carboxylic acid to form the final product.", "Starting Materials": [ "4-Butoxyaniline", "2,4-Dichloropyrimidine", "Sodium azide", "Copper(I) iodide", "Sodium ascorbate", "Triethylamine", "Thiourea", "Pyrrolidine-1-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Ethyl acetate", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. React 4-Butoxyaniline with 2,4-Dichloropyrimidine in the presence of sodium azide, copper(I) iodide, and triethylamine in dimethylformamide to form 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine", "a. React 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine with thiourea in the presence of triethylamine in methanol to form 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine.", "Step 3: Synthesis of 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone", "a. React 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine with pyrrolidine-1-carboxylic acid and N,N'-Dicyclohexylcarbodiimide in the presence of dimethylformamide and ethyl acetate to form 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone." ] }

CAS RN

1207024-39-2

Product Name

2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Molecular Formula

C23H26N6O2S

Molecular Weight

450.56

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C23H26N6O2S/c1-2-3-14-31-18-8-6-17(7-9-18)19-15-20-22-24-25-23(28(22)12-13-29(20)26-19)32-16-21(30)27-10-4-5-11-27/h6-9,12-13,15H,2-5,10-11,14,16H2,1H3

InChI Key

BVYUIDJPYRXKBV-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC5)C3=C2

solubility

not available

Origin of Product

United States

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